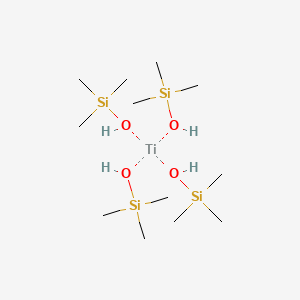

Tetrakis(trimethylsiloxy)titanium

説明

Tetrakis(trimethylsiloxy)titanium is an organometallic compound with the linear formula (C3H10OSi)4Ti . It is a pale yellow liquid and is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Synthesis Analysis

Tetrakis(trimethylsiloxy)titanium can be synthesized by the metathetic reaction of sodium triethylsiloxide with titanium tetrachloride .Molecular Structure Analysis

The molecular structure of Tetrakis(trimethylsiloxy)titanium is represented by the linear formula (C3H10OSi)4Ti . The compound has a molecular weight of 404.62 .Physical And Chemical Properties Analysis

Tetrakis(trimethylsiloxy)titanium has a boiling point of 110 °C/10 mm Hg and a density of 0.90 g/mL . Its refractive index is n 20/D 1.4278 .科学的研究の応用

Polycondensation and Polymer Formation

Tetrakis(trimethylsiloxy)titanium (TTMST) is involved in polycondensation reactions with α,ω-dimethoxydimethylsiloxanes, leading to the formation of soluble high molecular compounds. This is evidenced by the formation of Ti-OCH3 bonds alongside the main polycondensation reaction, resulting in a polymeric product and trimethylmethoxysilane (Andrianov et al., 1974).

Reactions with Alkyl and Aryl Silanes

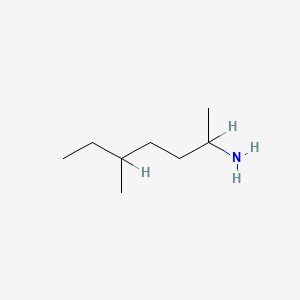

TTMST reacts with various alkyl and aryl silanes, including vinyl methyl-, methyl phenyl-, diphenyl methoxysilanes, and α,ω-dihydroxypolydimethylsiloxanes. These reactions at different ratios lead to the examination of the properties of resulting polymers (Andrianov et al., 1975).

Catalyst in Epoxidation Reactions

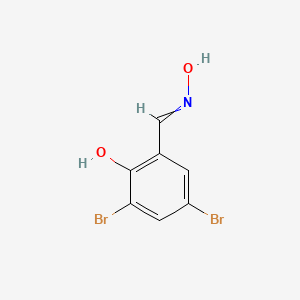

TTMST is a highly active homogeneous catalyst in the epoxidation of olefins. Its structure resembles the active sites in heterogeneous Ti-Si epoxidation catalysts, such as silylated titania-silica mixed oxides. Studies have explored its interaction with water, alkyl hydroperoxide, and allylic alcohol, offering insights into hydrogen-bond-assisted epoxidation mechanisms (Urakawa et al., 2005).

Hydrolysis and Polymerization

TTMST undergoes controlled hydrolysis to form initial products that can further undergo disproportionation. This process has been studied to determine molecular weights and suggest structures for titanium oxide trimethylsilyloxide polymers (Bradley & Prevedorou-Demas, 1963).

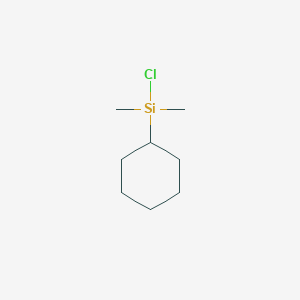

Chemisorption and Film Formation

The chemisorption of TTMST on various surfaces, such as Si(100)-2 × 1, leads to the decomposition of the compound and the formation of thin films. This process is crucial in the growth of titanium nitride thin films, making TTMST a significant material in semiconductor manufacturing (Rodriguez-Reyes & Teplyakov, 2008).

Organic/Inorganic Hybrid Interphase Layers

In the context of high-voltage Li-ion cells, TTMST serves as a multifunctional electrolyte additive. It forms a thin, uniform interface layer on electrodes, composed of both organic and inorganic components. This layer enhances the durability and performance of high-energy-density batteries (Yue et al., 2018).

Safety And Hazards

特性

IUPAC Name |

hydroxy(trimethyl)silane;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H10OSi.Ti/c4*1-5(2,3)4;/h4*4H,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGRGQMXVZJUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H40O4Si4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(trimethylsiloxy)titanium | |

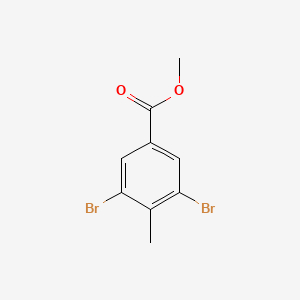

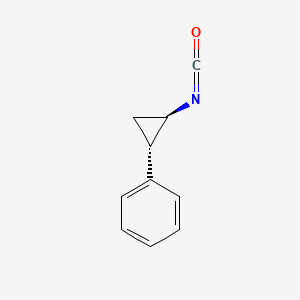

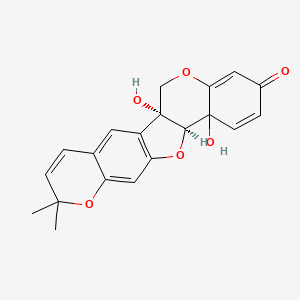

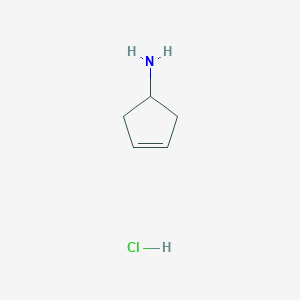

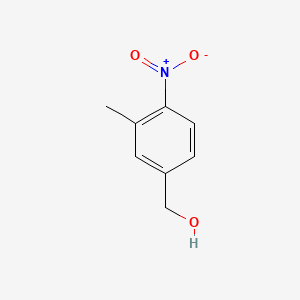

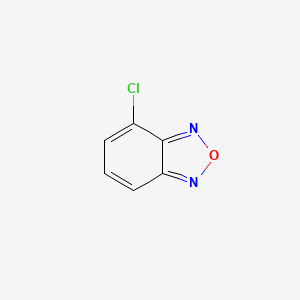

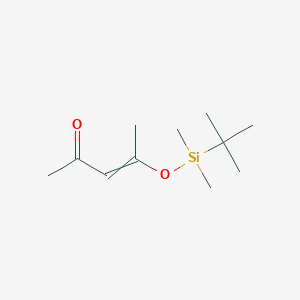

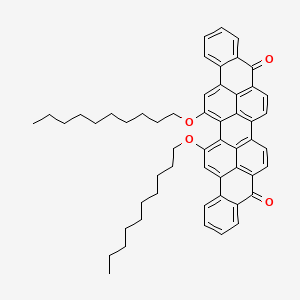

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dinaphtho[1,2-b:1',2'-d]furan](/img/structure/B1630637.png)